molecular formula C8H12O B12924255 Bicyclo[4.1.1]octan-7-one

Bicyclo[4.1.1]octan-7-one

Cat. No.: B12924255
M. Wt: 124.18 g/mol
InChI Key: POYUHQGWYHYKGX-UHFFFAOYSA-N
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Description

Bicyclo[411]octan-7-one is an organic compound with a unique bicyclic structure It consists of two fused rings, one of which is a cyclohexane ring and the other a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[4.1.1]octan-7-one can be synthesized through several methods. One common approach involves the cycloaddition of bicyclobutanes with dienol ethers in the presence of a Lewis acid catalyst, such as aluminum triflate . This reaction proceeds through a [4+2] annulation mechanism, resulting in the formation of bicyclo[4.1.1]octane derivatives.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis typically involves the use of transition metal catalysts and controlled reaction conditions to ensure high yields and purity. The scalability of these methods depends on the availability of starting materials and the efficiency of the catalytic systems used.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.1.1]octan-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the bicyclic structure.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce this compound to its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the carbonyl group, using reagents such as alkyl halides or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

Bicyclo[4.1.1]octan-7-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and catalysis.

    Biology: Its rigid structure makes it a useful scaffold for designing biologically active compounds, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with improved efficacy and stability.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of bicyclo[4.1.1]octan-7-one involves its interaction with various molecular targets and pathways. The rigid bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and the derivatives being studied.

Comparison with Similar Compounds

Bicyclo[4.1.1]octan-7-one can be compared with other similar compounds, such as bicyclo[4.2.0]octa-1,5,7-trienes and bicyclo[4.1.0]heptenes These compounds share similar bicyclic structures but differ in the arrangement and types of rings present Bicyclo[41

List of Similar Compounds

Properties

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

bicyclo[4.1.1]octan-7-one

InChI

InChI=1S/C8H12O/c9-8-6-3-1-2-4-7(8)5-6/h6-7H,1-5H2

InChI Key

POYUHQGWYHYKGX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2CC(C1)C2=O

Origin of Product

United States

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